1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is catalyzed by copper(I) and is highly efficient and selective. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods: Industrial production of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but different substitution pattern.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Different functional groups and biological activities.
Uniqueness: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-cyclopropyl-5-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-5-7(4-11)8-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
QYKRZXUQDAZGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2CC2)C=O |
Origin of Product |
United States |
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